1-Iodo-5-isopropyl-2,4-dimethoxybenzene
Overview
Description
1-Iodo-5-isopropyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15IO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, isopropyl, and two methoxy groups
Mechanism of Action
Mode of Action
The mode of action of 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is likely to involve electrophilic aromatic substitution . In this process, the iodine atom of the compound, being an electrophile, would interact with an aromatic system in the target molecule. This interaction would lead to the substitution of a hydrogen atom in the aromatic system with the iodine atom .
Pharmacokinetics
Based on its physicochemical properties, it can be inferred that it has high gi absorption and is bbb permeant . It is also predicted to be a CYP1A2, CYP2C9, and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the iodination of 5-isopropyl-2,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution: Products include derivatives where iodine is replaced by other functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include deiodinated compounds or reduced functional groups.
Scientific Research Applications
1-Iodo-5-isopropyl-2,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the isopropyl group.
1-Iodo-2,4-dimethylbenzene: Similar structure but has methyl groups instead of methoxy groups.
1-Iodo-3,5-dimethylbenzene: Similar structure but with different substitution pattern.
Uniqueness: 1-Iodo-5-isopropyl-2,4-dimethoxybenzene is unique due to the presence of both isopropyl and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. The combination of these substituents makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
1-iodo-2,4-dimethoxy-5-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTLWHYKYLZHKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252138 | |
Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155371-47-3 | |
Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155371-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-2,4-dimethoxy-5-(1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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